2-Chloro-1-ethynyl-4-methylbenzene
Overview
Description
2-Chloro-1-ethynyl-4-methylbenzene is a chemical compound with the CAS Number: 1233520-92-7 . It has a molecular weight of 150.61 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-ethynyl-4-methylbenzene consists of a benzene ring with a chlorine atom, an ethynyl group, and a methyl group attached to it . The InChI Code for this compound is 1S/C9H7Cl/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 .Physical And Chemical Properties Analysis
2-Chloro-1-ethynyl-4-methylbenzene has a density of 1.1±0.1 g/cm^3, a boiling point of 208.7±33.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.7±3.0 kJ/mol and a flash point of 75.5±20.8 °C .Scientific Research Applications
Chemical Thermodynamics
A study by Nesterova et al. (1985) focused on the isomerization equilibria and molar enthalpies of formation for various alkylchlorobenzenes, providing insights into the thermochemical properties of related compounds.
Vaporization Enthalpies
Research by Verevkin et al. (2014) on the vapor pressures and vaporization enthalpies of chloro-substituted methylbenzenes contributes to understanding the physical properties of similar chloroaromatic compounds.
Polymerization Reactions
Pugh and Percec (1990) synthesized derivatives of ethynylbenzene for mesomorphic polymer applications, indicating potential in material science.
Catalysis and Chemical Reactions
The study by Hereijgers et al. (2009) on methanol-to-olefins reactions over catalysts provides insights into the reactivity of methylbenzene intermediates, which could be relevant for similar chloroaromatics.
Synthesis of Complexes
Research by Lumme et al. (1983) on bis(arene)chromium complexes demonstrates the utility of chloro-methylbenzenes in inorganic chemistry.
Antimicrobial Agents
The synthesis and analysis of a novel compound involving chloro-methylbenzene by Murugavel et al. (2016) show potential applications in pharmaceutical research.
Organometallic Chemistry
Sommer et al. (2013) investigated the reactivity in dinuclear complexes, which can be related to the chemistry of chloro-substituted compounds.
Polymerisation Mechanisms
Hontis et al. (1999) explored the polymerisation of chloromethyl-methylbenzene, providing insights relevant to polymer chemistry.
Electrochemical Reduction
Peverly et al. (2014) conducted research on the electrochemical reduction of a chloroaromatic compound, indicating potential in electrochemistry.
Chain End Functionalization
Morgan et al. (2010) utilized chloro-methylbenzene derivatives in quasiliving polymerizations, demonstrating applications in macromolecular science.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-1-ethynyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQYQXVYEKPINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295915 | |
Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-ethynyl-4-methylbenzene | |
CAS RN |
1233520-92-7 | |
Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233520-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-ethynyl-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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